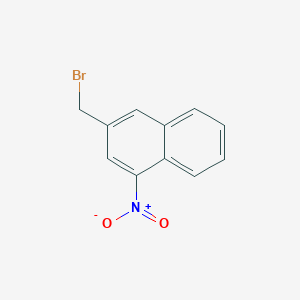
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Descripción general
Descripción
“Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate” is a chemical compound with the molecular formula C10H18BrNO4 . It has a molecular weight of 296.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid at room temperature . It has a melting point of 39-42 degrees Celsius .Aplicaciones Científicas De Investigación
1. Synthesis of 2-Amino-2-Deoxyglycoside Derivatives
Methyl 2-methoxy- and 2-tert-butoxycarbonylamino-2-deoxy-glycosides, derived from methyl 2-carbamoyl-2-deoxyglycosides, were obtained via Hofmann rearrangement. This process involves sodium methoxide/bromine/methanol or sodium hydroxide/sodium bromite/methanol or lead tetraacetate tert-butyl alcohol/dimethylformamide (Mostowicz, Belzecki, & Chmielewski, 1991).
2. Antimicrobial Agents Synthesis
In a study exploring potential antimicrobial agents, a sequence of reactions starting with 2-(4-bromo phenyl) methyl cyanide led to the formation of various compounds, including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate. This study highlights the compound's role in the development of antimicrobial agents (Doraswamy & Ramana, 2013).
3. Chiral Intermediate Synthesis
Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This intermediate is crucial in pharmaceutical synthesis, demonstrating the compound's importance in drug development (Zhang Xingxian, 2012).
4. Directed Hydrogenation
The compound has been used in directed hydrogenation methodologies to yield diastereomers of specific methyl esters. These results are significant in stereochemical control during synthesis (Smith et al., 2001).
5. Synthesis of Cyclic Acetals
The preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds involved the treatment of 2-(tert-butyl)dioxolanones and related compounds with N-bromosuccinimide. This method is crucial for creating chiral derivatives of pyruvic acid and other compounds (Zimmermann & Seebach, 1987).
6. Functionalized Polymers
The synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and the subsequent polymerization to yield poly((Br-t-BOC)-aminoethyl (meth)acrylate) with protected amino side groups, highlights the compound's role in advanced polymer chemistry (Ritter, Tabatabai, & Herrmann, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


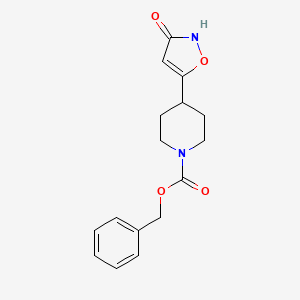

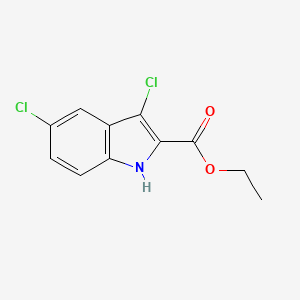
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine](/img/structure/B3245310.png)
![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)
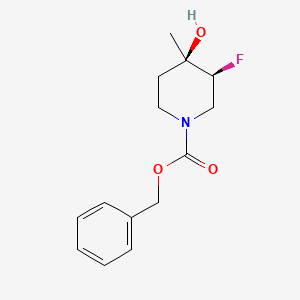
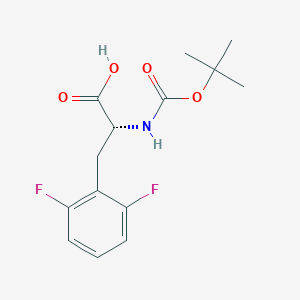
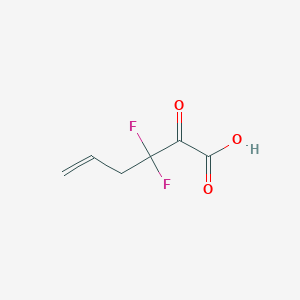
![Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-](/img/structure/B3245382.png)

